(4,5-Dichloro-1H-pyrrol-2-yl)methanol
CAS No.:
Cat. No.: VC20139027
Molecular Formula: C5H5Cl2NO
Molecular Weight: 166.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5Cl2NO |
|---|---|
| Molecular Weight | 166.00 g/mol |
| IUPAC Name | (4,5-dichloro-1H-pyrrol-2-yl)methanol |
| Standard InChI | InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |
| Standard InChI Key | XGFSDNBLDCTWDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=C1Cl)Cl)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (4,5-Dichloro-1H-pyrrol-2-yl)methanol consists of a five-membered pyrrole ring with two chlorine atoms at positions 4 and 5 and a hydroxymethyl (-CH2OH) group at position 2. The chlorine atoms enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxymethyl group provides a site for further functionalization, such as oxidation to a carboxylic acid or esterification .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related compounds reveal distinct patterns:
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¹H NMR: The aromatic proton on the pyrrole ring typically appears as a singlet near δ 7.3 ppm, while the hydroxymethyl group’s protons resonate as a broad singlet around δ 4.8 ppm .
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¹³C NMR: The carbons bearing chlorine atoms show deshielded signals between δ 114–137 ppm, consistent with electron-withdrawing effects .
Synthetic Methodologies
Retrosynthetic Analysis
A practical route to (4,5-Dichloro-1H-pyrrol-2-yl)methanol involves:
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Halogenation: Introducing chlorine atoms via electrophilic substitution.
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Hydroxymethylation: Installing the -CH2OH group through Friedel-Crafts acylation followed by reduction .
Chlorination of Pyrrole Derivatives
Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in dichloromethane achieves selective dichloro substitution. For example, treating 1H-pyrrole-2-carboxylate with NCS yields 4,5-dichloro derivatives in 61% yield .
Hydroxymethyl Group Installation
Friedel-Crafts acylation with trichloroacetyl chloride, followed by reduction with sodium borohydride, introduces the hydroxymethyl moiety. This method avoids over-reduction and preserves the pyrrole ring’s integrity .
Protective Group Strategies
To prevent undesired reactions during synthesis, protective groups like phthalimides are employed. For instance, phthalic anhydride protects amine groups during coupling reactions, achieving 55% yield in subsequent steps .
Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dichlorination | NCS, DCM, rt | 61 |
| Hydroxymethylation | Trichloroacetyl chloride, NaBH4 | 76 |
| Deprotection | HCl/MeOH | 55 |
Applications in Medicinal Chemistry
Antimicrobial Agents
Pyrrolomycin analogs, including derivatives of (4,5-Dichloro-1H-pyrrol-2-yl)methanol, exhibit potent activity against Gram-positive bacteria. The dichloro substitution enhances membrane permeability, while the hydroxymethyl group allows conjugation to targeting moieties like siderophores .
Enzyme Inhibition
Structural analogs inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). The chlorine atoms participate in hydrophobic interactions with enzyme active sites, as demonstrated in molecular docking studies .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Dichloro variants exhibit 10-fold higher potency than mono-chloro analogs due to increased lipophilicity .
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Hydroxymethyl Group: Derivatives with esterified hydroxymethyl groups show improved bioavailability but reduced target binding .
Comparison with Structural Analogs
Table 2: Biological Activity of Pyrrole Derivatives
| Compound | Substituents | Activity (IC50/MIC) | Target |
|---|---|---|---|
| 4-Chloro-1H-pyrrole | Cl at C4 | 8 µM | COX-2 |
| 3-Methylpyrrole | CH3 at C3 | 15 µM | HDAC |
| (4,5-Dichloro-1H-pyrrol-2-yl)methanol | Cl at C4/C5, CH2OH at C2 | 2 µM (HeLa) | DNA gyrase |
Future Directions and Challenges
Targeted Drug Delivery
Conjugating (4,5-Dichloro-1H-pyrrol-2-yl)methanol to siderophores or nanoparticles could enhance tissue specificity, reducing off-target effects .
Green Synthesis
Developing catalytic, solvent-free chlorination methods would improve sustainability. Photoredox catalysis shows promise for selective halogenation .
Toxicity Profiling
Comprehensive in vivo studies are needed to assess hepatotoxicity and neurotoxicity, which are common limitations of halogenated aromatics .
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